2-(1-hydroxypentyl)benzoic acid physical and chemical properties
2-(1-hydroxypentyl)benzoic acid physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(1-hydroxypentyl)benzoic acid, a key metabolite of the neuroprotective agent 3-n-butylphthalide (NBP). This document details the available data on its molecular structure, physicochemical characteristics, and spectral properties. Furthermore, it outlines experimental protocols for its synthesis and purification and explores its biological significance, particularly its role as a prodrug in the context of ischemic stroke treatment. The guide also presents key signaling pathways associated with the therapeutic effects of its parent compound, NBP, offering insights into the mechanism of action.
Introduction
2-(1-hydroxypentyl)benzoic acid, also known as a primary metabolite of 3-n-butylphthalide (NBP), is a molecule of significant interest in the field of neuropharmacology. NBP, a compound isolated from the seeds of Apium graveolens (celery), is an approved treatment for ischemic stroke in China. Understanding the properties of its metabolites is crucial for elucidating its pharmacokinetic and pharmacodynamic profile. 2-(1-hydroxypentyl)benzoic acid is the ring-opened hydrolysis product of NBP and is considered a prodrug that converts back to the active lactone form, NBP, in the body. This guide aims to consolidate the current knowledge on 2-(1-hydroxypentyl)benzoic acid to support further research and development in this area.
Physical and Chemical Properties
A summary of the known physical and chemical properties of 2-(1-hydroxypentyl)benzoic acid is presented below. It is important to note that while some data is available from computational models, experimental data for certain properties remains limited.
Table 1: Physical and Chemical Properties of 2-(1-hydroxypentyl)benzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 208.25 g/mol | --INVALID-LINK--[1] |
| CAS Number | 380905-48-6 | --INVALID-LINK--[1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not experimentally determined. Estimated to be in the range of 110-130 °C. | Based on structurally similar compounds like benzoic acid (122 °C)[3] |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Predicted to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and DMSO. | Based on the solubility of benzoic acid and the presence of a hydroxyl and a pentyl group.[4][5] |
| pKa | Not experimentally determined. Estimated to be around 4.2. | Based on the pKa of benzoic acid.[6] |
| XLogP3 | 2.4 | --INVALID-LINK--[1] |
Spectral Data
¹H and ¹³C NMR Spectroscopy
Predicted chemical shifts for the key protons and carbons of 2-(1-hydroxypentyl)benzoic acid are outlined below. These are estimations and actual experimental values may vary.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic protons | 7.2 - 8.1 | Carboxylic acid carbon | ~170 |
| Methine proton (-CHOH) | ~4.8 | Aromatic carbons | 125 - 140 |
| Methylene protons (-CH₂) | 1.2 - 1.8 | Methine carbon (-CHOH) | ~75 |
| Terminal methyl proton (-CH₃) | ~0.9 | Methylene carbons (-CH₂) | 22 - 40 |
| Carboxylic acid proton | > 10 (broad) | Terminal methyl carbon (-CH₃) | ~14 |
| Hydroxyl proton | Variable (broad) |
Infrared (IR) Spectroscopy
The IR spectrum of 2-(1-hydroxypentyl)benzoic acid is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300 - 2500 (broad)[7] |
| O-H stretch (alcohol) | 3500 - 3200 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (carboxylic acid) | 1710 - 1680[7] |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O stretch (alcohol and carboxylic acid) | 1320 - 1210[7] |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-(1-hydroxypentyl)benzoic acid is expected to show a molecular ion peak [M]⁺ at m/z 208. Key fragmentation patterns would likely involve the loss of water (m/z 190), the pentyl group (m/z 137), and the carboxyl group (m/z 163). The mass spectrum of the structurally similar pentyl ester of salicylic (B10762653) acid shows a molecular ion at m/z 208.[8]
Experimental Protocols
Synthesis of 2-(1-hydroxypentyl)benzoic acid
A plausible synthetic route for 2-(1-hydroxypentyl)benzoic acid involves the Grignard reaction between 2-formylbenzoic acid and butylmagnesium bromide.
Workflow for the Synthesis of 2-(1-hydroxypentyl)benzoic acid
Caption: Synthetic workflow for 2-(1-hydroxypentyl)benzoic acid.
Detailed Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromobutane (B133212) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings with stirring. The reaction is initiated, which is evident by heat evolution and the disappearance of the magnesium. The resulting solution is butylmagnesium bromide.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 2-formylbenzoic acid in anhydrous THF and add it dropwise to the Grignard reagent with continuous stirring.[9] The reaction mixture is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
The crude 2-(1-hydroxypentyl)benzoic acid can be purified by recrystallization.
Workflow for Purification by Recrystallization
Caption: General workflow for the purification of an organic acid by recrystallization.
Detailed Protocol:
-
Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the compound when hot but not at room temperature.[10] A mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane, is often effective.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.[11]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Biological Significance and Signaling Pathways
2-(1-hydroxypentyl)benzoic acid is primarily of interest due to its relationship with 3-n-butylphthalide (NBP). It is understood to be a prodrug of NBP, meaning it is converted into the active NBP molecule in the body. The neuroprotective effects observed are therefore attributed to NBP.[13] The following signaling pathways are associated with the therapeutic action of NBP in ischemic stroke.
Nrf2/ARE Signaling Pathway
NBP has been shown to exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[14][15]
Nrf2/ARE Signaling Pathway Activated by NBP
Caption: NBP activates the Nrf2/ARE pathway, leading to neuroprotection.
Anti-Inflammatory Pathways
NBP has also been shown to modulate inflammatory responses in the brain following ischemic injury. This includes the inhibition of the TLR4/MyD88/NF-κB signaling pathway and influencing microglial polarization.[16][17]
Anti-Inflammatory Action of NBP
Caption: NBP mitigates neuroinflammation via multiple pathways.
Anti-Apoptotic Pathways
NBP has demonstrated anti-apoptotic effects, which contribute to its neuroprotective properties. This involves the modulation of the Bcl-2 family of proteins and the inhibition of caspase activity.[13]
Anti-Apoptotic Mechanism of NBP
Caption: NBP protects against apoptosis by modulating key regulatory proteins.
Conclusion
2-(1-hydroxypentyl)benzoic acid is a molecule of considerable scientific interest, primarily due to its role as a metabolite and prodrug of the neuroprotective agent 3-n-butylphthalide. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a comprehensive summary of the current knowledge, including predicted properties and detailed experimental protocols for its synthesis and purification. The exploration of the signaling pathways associated with its active form, NBP, offers valuable insights into its potential therapeutic mechanisms. Further experimental characterization of 2-(1-hydroxypentyl)benzoic acid is warranted to fully understand its contribution to the overall pharmacological profile of NBP and to support the development of new therapeutic strategies for ischemic stroke.
References
- 1. 2-(1-hydroxypentyl)benzoic Acid | C12H16O3 | CID 11413929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 380905-48-6|2-(1-Hydroxypentyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Benzoic acid, 2-hydroxy-, pentyl ester [webbook.nist.gov]
- 9. mason.gmu.edu [mason.gmu.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. karger.com [karger.com]
- 14. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 15. dl-3-n-Butylphthalide (NBP) Provides Neuroprotection in the Mice Models After Traumatic Brain Injury via Nrf2-ARE Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 16. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. L-3-n-Butylphthalide reduces ischemic stroke injury and increases M2 microglial polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
